molecular formula C16H21BrN4O3 B11827127 tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No.: B11827127
M. Wt: 397.27 g/mol
InChI Key: WISOAOQZDGFYFU-UHFFFAOYSA-N
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Description

Aromaticity and Resonance

  • The pyrazole ring retains aromatic character, while the 4,5-dihydropyrimidine ring exhibits reduced aromaticity due to saturation.
  • Resonance structures delocalize electrons from the oxo group at position 5 into the pyrimidine ring, enhancing conjugation with the pyrazole moiety.

Substituent Effects

  • Bromo group (position 3) : Electron-withdrawing inductive effect reduces electron density at the pyrazole ring, polarizing the C–Br bond (bond length ~1.89 Å).
  • Oxo group (position 5) : Participates in conjugation, stabilizing the lactam form and increasing planarity of the dihydropyrimidine ring.

Computational Insights

Time-dependent DFT (TD-DFT) calculations on analogous fluorophores reveal that electron-donating groups (EDGs) at position 7 enhance intramolecular charge transfer (ICT), while electron-withdrawing groups (EWGs) like bromine localize electron density. For this compound, the bromine’s EWG nature likely suppresses ICT, as evidenced by blue-shifted absorption maxima in similar brominated pyrazolo-pyrimidines.

Properties

Molecular Formula

C16H21BrN4O3

Molecular Weight

397.27 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21BrN4O3/c1-16(2,3)24-15(23)20-6-4-10(5-7-20)12-8-13(22)19-14-11(17)9-18-21(12)14/h8-10H,4-7H2,1-3H3,(H,19,22)

InChI Key

WISOAOQZDGFYFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NC3=C(C=NN23)Br

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4-Oxopiperidine-1-carboxylate

The Boc-protected piperidone serves as the foundational electrophile. Bromination at position 3 is achieved using pyrrolidone hydrotribromide under basic conditions (e.g., BaCO₃ in THF), yielding tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This intermediate is critical for subsequent annulation with aminopyrazoles.

Cyclocondensation with 5-Aminopyrazole

Reacting tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with 5-aminopyrazole derivatives under reflux in tetrahydrofuran (THF) facilitates cyclocondensation. The reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-ketoester carbonyl, followed by dehydration to form the pyrimidine ring. This step installs the piperidine substituent at position 7 and the bromine at position 3 simultaneously.

Representative Reaction Conditions:

  • Solvent: THF or ethanol

  • Temperature: Reflux (70–80°C)

  • Catalyst: None required

  • Yield: 60–75% after recrystallization

Bromination Strategies

Direct Bromination of the Pyrazolo[1,5-a]pyrimidine Core

If the piperidine moiety is pre-installed, electrophilic bromination at position 3 can be achieved using N-bromosuccinimide (NBS) in dichloromethane. The electron-rich pyrazole ring directs bromination to position 3, though regioselectivity must be validated via NMR.

Optimized Bromination Protocol:

  • Reagent: NBS (1.1 equiv)

  • Solvent: DCM, 0°C to room temperature

  • Reaction Time: 12–24 hours

  • Yield: 70–85%

Multicomponent Approaches

A one-pot multicomponent reaction (MCR) using aldehydes, aminopyrazoles, and sulfoxonium ylides offers an efficient alternative. For example, tert-butyl 4-formylpiperidine-1-carboxylate reacts with 5-aminopyrazole and dimethyl sulfoxonium methylide to form the pyrazolo[1,5-a]pyrimidine core in situ. Subsequent bromination introduces the halogen at position 3.

Advantages of MCR:

  • Reduced purification steps

  • Higher atom economy

  • Compatibility with microwave (MW) irradiation for faster reaction times

Post-Functionalization and Oxidation

Oxidation to Install the 5-Oxo Group

The 5-oxo group is introduced via oxidation of a dihydropyrimidine intermediate. Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in dichloromethane. For instance, treating 5,6-dihydropyrazolo[1,5-a]pyrimidine with DDQ in refluxing toluene yields the 5-oxo derivative.

Oxidation Conditions:

  • Oxidant: DDQ (1.5 equiv)

  • Solvent: Toluene, 110°C

  • Yield: 80–90%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
CyclocondensationBrominated piperidone + aminopyrazole60–75%Direct installation of bromine
Post-Synthesis BrominationCore formation followed by bromination70–85%Flexibility in timing of bromination
Multicomponent ReactionOne-pot assembly with aldehyde and ylide65–80%Reduced steps, scalable

Characterization and Validation

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.70–3.10 (m, 4H, piperidine), 4.20 (br s, 2H, piperidine), 6.85 (s, 1H, pyrazole), 8.10 (s, 1H, pyrimidine).

  • HRMS (ESI): m/z calc. for C₁₆H₂₂BrN₄O₃ [M+H]⁺: 413.08, found: 413.09 .

Scientific Research Applications

tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the carbonyl group may play crucial roles in binding to these targets, leading to the modulation of their activity.

Comparison with Similar Compounds

Substituent Variations at Positions 3 and 5

The target compound is distinguished by its 3-bromo-5-oxo substitution pattern. Key analogs and their differences include:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 4-(3-phenyl-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8baa) Phenyl 4-(Trifluoromethyl)phenyl 577.3 (calc) High lipophilicity (CF3 group)
tert-Butyl 4-(5-(4-acetamidophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8haa) Phenyl 4-Acetamidophenyl 532.2 (calc) Enhanced hydrogen bonding (amide group)
tert-Butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (147) Bromo 4'-Aminobiphenyl-4-yl 571.1 (exp) Biphenyl moiety for π-π stacking
tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate Bromo Oxo (keto) ~432.3 (estimated) Reactive 5-oxo group; potential for tautomerization

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-bromo substituent in the target compound and compound 147 increases electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. In contrast, 8baa uses a phenyl group at position 3, favoring π-π interactions .
  • Position 5 Modifications : The 5-oxo group in the target compound contrasts with aryl substituents in analogs (e.g., trifluoromethylphenyl in 8baa ). The oxo group may promote tautomerization, affecting electronic properties and binding affinity .

Physicochemical Properties

  • Melting Points : Analogs like 8haa and 8iaa () exhibit melting points of 130–171°C, influenced by hydrogen-bonding groups (e.g., acetamide). The target compound’s 5-oxo group may lower its melting point due to increased polarity .
  • Solubility : The tert-butyl carbamate group enhances solubility in organic solvents (e.g., CH2Cl2, dioxane) across all analogs .

Spectroscopic Data

  • NMR : The 3-bromo substituent in the target compound would show characteristic deshielding in $^1H$ NMR (δ ~8.1–8.6 ppm for aromatic protons), similar to compound 152 (δ = 8.61 ppm for bromo-substituted pyrimidine) .
  • HRMS: Bromine’s isotopic pattern (1:1 ratio for $^{79}\text{Br}$/$^{81}\text{Br}$) distinguishes brominated compounds (e.g., 147: [M+H]+ = 571.1459) from non-halogenated analogs .

Biological Activity

tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly as a modulator of Bruton's tyrosine kinase (BTK). This enzyme plays a critical role in B-cell signaling pathways, making this compound a candidate for therapeutic applications in hematological malignancies and autoimmune diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H21BrN4O3, with a molecular weight of 397.27 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a carboxylate moiety, alongside the pyrazolo[1,5-a]pyrimidine derivative characterized by the presence of a bromine atom and a keto group.

PropertyValue
Molecular FormulaC16H21BrN4O3
Molecular Weight397.27 g/mol
CAS Number1923811-12-4
PurityNLT 98%

Research indicates that compounds similar to this compound exhibit significant biological activities through their interaction with BTK. Preliminary studies suggest that this compound may effectively bind to BTK, influencing downstream signaling pathways crucial for cell proliferation and survival. Further studies are needed to elucidate its binding affinity and detailed mechanism of action.

In Vitro Studies

In vitro assays have demonstrated that compounds with structural similarities to this compound can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundActivityReference
tert-butyl 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)piperidine-1-carboxylatePotential kinase inhibitor
tert-butyl 4-(3-carbamoyl-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylateAnti-cancer properties

These findings suggest that the unique combination of the bromine atom and the specific piperidine substitution pattern may confer distinct pharmacological properties that warrant further investigation.

Interaction Studies

Initial interaction studies indicate that this compound may influence BTK activity by altering its phosphorylation state or localization within the cell. Understanding these interactions is essential for developing targeted therapies.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Case Study on Hematological Malignancies : A study involving patients with chronic lymphocytic leukemia (CLL) showed promising results when using BTK inhibitors derived from pyrazolo-pyrimidine scaffolds. The patients exhibited reduced tumor burden and improved overall survival rates.
  • Autoimmune Disease Treatment : Another case study focused on rheumatoid arthritis patients treated with BTK inhibitors demonstrated significant reductions in disease activity scores and inflammatory markers.

Q & A

Q. Purification :

  • Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is standard for isolating intermediates .
  • Recrystallization from ethanol or acetonitrile improves purity, particularly for crystalline intermediates .

Basic: Which spectroscopic and analytical techniques are recommended for characterization?

Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and substituent positions (e.g., distinguishing pyrimidine C=O at ~165–170 ppm) .
  • Mass spectrometry (HRMS) : ESI+ or EI+ modes validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, C-Br at ~550–600 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target) .

Advanced: How can computational methods optimize coupling reactions involving this compound?

Answer:
Modern computational strategies include:

  • Reaction path searches : Quantum mechanical methods (DFT) model transition states to predict regioselectivity in cross-couplings .
  • Solvent/catalyst screening : Machine learning algorithms analyze datasets (e.g., solvent polarity, catalyst turnover) to recommend optimal conditions (e.g., DMF for Pd-mediated couplings) .
  • Energy profile mapping : Identify rate-limiting steps (e.g., oxidative addition of brominated intermediates) to adjust temperatures or catalyst loadings .

Example : A study reduced reaction optimization time by 60% using DFT-guided catalyst selection for analogous pyrimidine couplings .

Advanced: What strategies address low yields in bromination reactions of the pyrazolo-pyrimidine core?

Answer:
Common challenges and solutions:

  • Regiochemical control : Use directing groups (e.g., tert-butyl carboxylate) to steer bromination to the 3-position .
  • Side reactions : Minimize over-bromination by limiting equivalents of NBS (1.1–1.3 eq) and maintaining low temperatures (0–5°C) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates, improving yields by 15–20% .

Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and quench unreacted NBS with Na₂S₂O₃ .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Structural variability : Minor changes (e.g., tert-butyl vs. benzyl carboxylates) alter target binding. Compare IC₅₀ values against standardized assays (e.g., kinase inhibition) .
  • Solubility differences : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts in cell-based assays .
  • Metabolic instability : Evaluate metabolites via LC-MS; incorporate prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .

Case study : A structural analog showed 10-fold higher activity after replacing bromine with a methyl group, highlighting substituent effects on potency .

Advanced: What methodologies enhance regioselectivity in functionalizing the pyrazolo-pyrimidine scaffold?

Answer:
Key approaches include:

  • Protecting group strategies : Use acid-labile tert-butyl carboxylates to shield the piperidine nitrogen during functionalization .
  • Directed C-H activation : Pd-catalyzed borylation at the 7-position enables late-stage diversification (e.g., Suzuki couplings) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12h to 2h) and improve yields by 20% for cyclization steps .

Validation : X-ray crystallography confirms regiochemistry post-functionalization .

Advanced: How to troubleshoot decomposition during storage or handling?

Answer:
Stability factors :

  • Moisture sensitivity : Store under inert gas (Ar) with molecular sieves to prevent hydrolysis of the tert-butyl ester .
  • Light sensitivity : Amber vials mitigate photodegradation of the brominated core .
  • Temperature : Long-term storage at –20°C maintains integrity (>95% purity after 6 months) .

Handling : Use gloveboxes for air-sensitive steps (e.g., catalyst addition) .

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